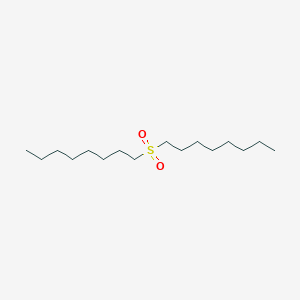

Di-n-octyl Sulfone

CAS No.: 7726-20-7

Cat. No.: VC3725277

Molecular Formula: C16H34O2S

Molecular Weight: 290.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7726-20-7 |

|---|---|

| Molecular Formula | C16H34O2S |

| Molecular Weight | 290.5 g/mol |

| IUPAC Name | 1-octylsulfonyloctane |

| Standard InChI | InChI=1S/C16H34O2S/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

| Standard InChI Key | TZPCGEVFZZYCIY-UHFFFAOYSA-N |

| SMILES | CCCCCCCCS(=O)(=O)CCCCCCCC |

| Canonical SMILES | CCCCCCCCS(=O)(=O)CCCCCCCC |

Introduction

Chemical Structure and Basic Properties

Di-n-octyl Sulfone is an organic compound with the chemical formula C₁₆H₃₄O₂S and a molecular weight of 290.51 g/mol . It consists of two n-octyl chains attached to a central sulfone group (SO₂). The sulfone functional group contains a sulfur atom double-bonded to two oxygen atoms, with the remaining valences satisfied by the two octyl chains. This structural arrangement contributes to its distinct chemical behavior and physical characteristics.

The compound is registered with CAS number 7726-20-7 and is also known by several synonyms including 1-octylsulfonyloctane and dioctyl sulfone . In scientific literature and commercial catalogs, it is primarily referred to as Di-n-octyl Sulfone to accurately represent its chemical structure and differentiate it from other sulfone derivatives.

Physical Properties

Di-n-octyl Sulfone appears as a white to almost white crystalline powder or solid at room temperature . Its physical state and appearance are important characteristics for quality control in commercial applications and laboratory settings. The compound exhibits the following key physical properties:

| Property | Value | Source |

|---|---|---|

| Physical State (20°C) | Solid | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 76.0-80.0°C (reference: 78°C) | |

| Molecular Weight | 290.51 g/mol | |

| Purity (Commercial) | >98.0% (GC) |

The relatively high melting point of Di-n-octyl Sulfone reflects the presence of significant intermolecular forces, likely including van der Waals interactions between the long hydrocarbon chains as well as dipole-dipole interactions involving the polar sulfone group.

Synthesis Methods

Several synthetic routes exist for the preparation of Di-n-octyl Sulfone, with the oxidation of Di-n-octyl sulfide being one of the most common approaches. The synthesis typically involves controlled oxidation reactions using appropriate oxidizing agents under specific conditions.

Oxidation of Di-n-octyl Sulfide

This method represents a common synthetic pathway for sulfones generally, and applies to Di-n-octyl Sulfone specifically. The process involves the oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or potassium permanganate . The reaction is typically conducted in organic solvents like dichloromethane or acetonitrile, with careful temperature control (0°C to 25°C) to ensure proper reaction progression and minimize side reactions.

The oxidation process follows a general reaction pathway:

-

Initial oxidation of sulfide to sulfoxide

-

Further oxidation of sulfoxide to sulfone

This two-step oxidation process must be carefully controlled to achieve high yields and purity of the desired Di-n-octyl Sulfone product.

Industrial Production Methods

In industrial settings, alternative synthesis routes may be employed based on cost-effectiveness and scalability considerations. While the search results don't provide specific industrial methods for Di-n-octyl Sulfone, common industrial approaches for similar sulfones often involve reactions of corresponding alcohols (in this case, n-octanol) with strong acids such as sulfuric acid, followed by appropriate transformations to obtain the target sulfone.

Chemical Reactivity and Properties

Di-n-octyl Sulfone exhibits characteristic reactivity patterns associated with the sulfone functional group. The sulfone group (SO₂) is notable for its stability and the distinct electronic properties it imparts to the molecule.

Stability and Reactivity

The sulfone group in Di-n-octyl Sulfone features a highly oxidized sulfur atom (oxidation state +4) that is quite stable under normal conditions . This stability contributes to the compound's usefulness in various applications requiring chemical resilience. The presence of two oxygen atoms double-bonded to sulfur creates a region of high electron density, while the sulfur atom itself becomes electrophilic due to the electron-withdrawing effect of the oxygen atoms.

The reactivity of Di-n-octyl Sulfone is significantly influenced by:

-

The electron-withdrawing nature of the sulfone group

-

The presence of two long alkyl chains that contribute both steric effects and hydrophobicity

-

The potential for α-hydrogen activation under certain conditions

Solubility Characteristics

Di-n-octyl Sulfone demonstrates good solubility in many organic solvents, a property that enhances its utility in various chemical applications . This solubility profile is attributable to:

-

The hydrophobic nature of the two octyl chains, promoting solubility in non-polar solvents

-

The polar sulfone group, which may facilitate some interaction with more polar organic solvents

-

The balance between these features, resulting in solubility across a range of solvent polarities

Applications and Uses

Di-n-octyl Sulfone finds applications across multiple scientific and industrial domains, leveraging its unique chemical properties and stability.

Chemical Research and Synthesis

In chemical research, Di-n-octyl Sulfone serves as both a solvent and reagent in organic synthesis reactions . The compound's stability, particular solubility profile, and the electronic properties of the sulfone group make it valuable in certain synthetic transformations. Researchers may utilize Di-n-octyl Sulfone in:

-

Studies of sulfone chemistry and reactivity

-

Development of new synthetic methodologies

-

Investigations of structure-activity relationships in sulfone-containing compounds

Biological and Medicinal Applications

Di-n-octyl Sulfone has been investigated for potential applications in biological research and medicinal chemistry . These applications include:

-

Studies of enzyme mechanisms and protein interactions, where the compound may serve as a probe or model system

-

Investigations into potential drug delivery systems, leveraging its stability and biocompatibility

-

Structure-activity relationship studies for sulfone-containing bioactive compounds

Industrial Applications

The compound serves various industrial functions, including:

-

Use in polymer chemistry, where it may function as an additive or modifier

-

Applications in lubricant formulations, potentially enhancing performance characteristics

-

Employment as an additive in various industrial processes where its chemical stability is advantageous

Comparative Analysis with Similar Compounds

Di-n-octyl Sulfone belongs to a broader family of sulfone compounds that share the central SO₂ functional group but differ in the attached substituents. This variation in structure leads to important differences in physical properties and chemical behavior.

Structural Comparisons

The distinctive feature of Di-n-octyl Sulfone compared to other sulfones is its two long n-octyl chains. This structural characteristic has significant implications for its properties and applications. Comparing it with other common sulfones:

| Compound | Structural Feature | Property Distinctions |

|---|---|---|

| Di-n-octyl Sulfone | Two n-octyl chains | Higher melting point, increased hydrophobicity |

| Di-n-butyl Sulfone | Two shorter n-butyl chains | Lower thermal stability, reduced hydrophobicity |

| Dimethyl Sulfone | Two methyl groups | Different solubility profile, significantly lower melting point |

| Diphenyl Sulfone | Two phenyl rings | Different reactivity pattern due to aromatic substituents |

The longer alkyl chains in Di-n-octyl Sulfone result in enhanced thermal stability and hydrophobic characteristics compared to sulfones with shorter alkyl substituents .

Reactivity Comparisons

The reactivity of Di-n-octyl Sulfone differs from other sulfones primarily due to:

-

The electronic effects of the long alkyl chains, which are primarily electron-donating

-

Steric considerations arising from the bulky octyl groups

-

Reduced acidity of α-hydrogens compared to sulfones with more electron-withdrawing substituents

These distinctions are important when considering the appropriate sulfone derivative for specific applications or reactions.

Current Research and Future Directions

While specific current research on Di-n-octyl Sulfone is limited in the provided search results, broader research trends in sulfone chemistry suggest several promising directions.

C-S Bond Functionalization

Recent advances in metal- and photocatalytic approaches for C-S bond functionalization represent a significant area of research that may have implications for Di-n-octyl Sulfone chemistry . These novel methodologies could potentially enable:

-

New transformations of Di-n-octyl Sulfone to access diverse structural derivatives

-

Enhanced synthetic utility through catalytic desulfitative C-C and C-X bond formations

-

Development of more efficient and selective synthetic routes involving sulfone chemistry

Emerging Applications

Based on trends in sulfone chemistry research, potential emerging applications for Di-n-octyl Sulfone may include:

-

Advanced materials development, where the compound's properties might be harnessed for specific functional materials

-

Green chemistry applications, exploring its potential as a more environmentally benign alternative to certain traditional chemicals

-

Expanded biological applications, investigating potential bioactivities or biochemical utilities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume